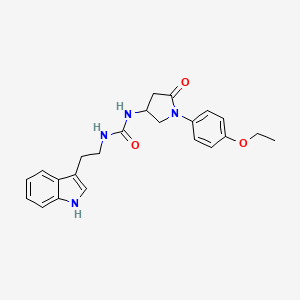

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea" is a complex molecule that appears to be related to a family of urea derivatives, which are often studied for their potential biological activities. Urea derivatives are known to exhibit a range of biological properties, including inhibitory effects on various enzymes and potential antitumor activities.

Synthesis Analysis

The synthesis of urea derivatives can be approached through different methods. For instance, the synthesis of similar compounds, such as 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, involves carbonylation reactions with triphosgene and subsequent reactions with amines, as described in one of the papers . Another related compound, 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized by various spectroscopic techniques, including NMR and X-ray diffraction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using spectroscopic techniques such as NMR, FTIR, and sometimes X-ray crystallography. For example, the structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the crystal lattice and molecular conformation . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the presence of a methoxy group can affect the electron density and reactivity of the molecule . Additionally, the reactivity can be studied using quantum chemical calculations, as demonstrated in the analysis of 2-oxopyrimidin-1(2H)-yl-urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations can provide insights into properties like HOMO-LUMO energy gaps, ionization potential, and dipole moments . These properties are important for understanding the behavior of the compound in different environments and can be crucial for its potential application in biological systems.

Applications De Recherche Scientifique

Antitumor Activities and Structural Analysis : A structurally related compound showed potential antitumor activities. Its structure was characterized by various methods, and the antitumor activity was analyzed using an MTT assay. Docking studies into the CDK4 protein suggested interactions with the active site residues, indicating its potential in cancer research (Hu et al., 2018).

Biological Activity Studies : Another compound with a similar structure was studied for its biological activity. The hydroxy groups in its structure were involved in both intramolecular and intermolecular hydrogen bonds, highlighting the compound's potential for further biological activity research (Saharin et al., 2008).

Indole and Imidazolinone Derivatives : The compound was involved in molecular rearrangements leading to new indole and imidazolinone derivatives. These derivatives were characterized by various spectroscopic methods, expanding the possibilities for synthesizing new compounds with potential applications (Klásek et al., 2007).

Synthesis and Characterization : The synthesis of related compounds was studied, providing insight into their chemical properties and potential applications in medicinal chemistry (Younes et al., 1991).

Chemical Transformations and Synthesis : The treatment and transformation of similar compounds were explored, contributing to the understanding of chemical processes and potential applications in synthesizing novel compounds (Bobowski, 1983).

Synthesis of Potent PI3 Kinase Inhibitor Metabolite : A study described the synthesis of an active metabolite of a potent PI3 kinase inhibitor. This research highlighted the importance of such compounds in the development of kinase inhibitors (Chen et al., 2010).

Synthesis and Evaluation of Antioxidant Activity : A compound was synthesized and evaluated for its antioxidant activity, indicating the potential use of these compounds in therapeutic applications (George et al., 2010).

Acetylcholinesterase Inhibitors Synthesis : The synthesized series of compounds was assessed for antiacetylcholinesterase activity, demonstrating their potential use in treating diseases related to acetylcholine deficiency (Vidaluc et al., 1995).

Photophysical Properties : A study on the photophysical properties of a derivative in different solvents suggested applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Anticancer Activity : Urea derivatives, including some new derivatives, were synthesized and subjected to anticancer investigations. This study explored their potential as cancer treatment agents (Mustafa et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-2-30-19-9-7-18(8-10-19)27-15-17(13-22(27)28)26-23(29)24-12-11-16-14-25-21-6-4-3-5-20(16)21/h3-10,14,17,25H,2,11-13,15H2,1H3,(H2,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRWVWHXUHDPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)